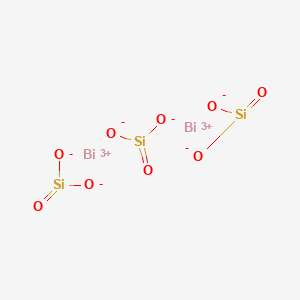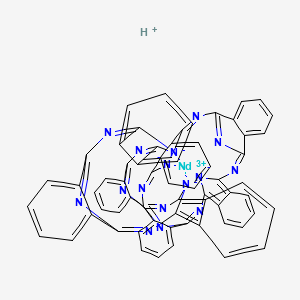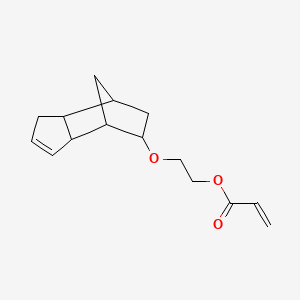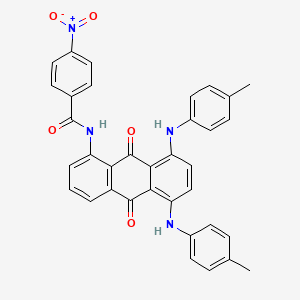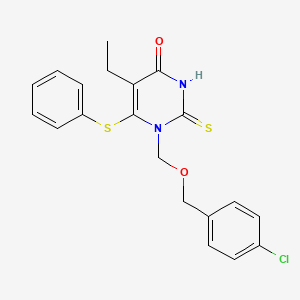
6-(Methylamino)naphthalene-1,3-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylamino)naphthalene-1,3-disulphonic acid is an organic compound with the molecular formula C11H11NO6S2. It is a derivative of naphthalene, characterized by the presence of a methylamino group and two sulfonic acid groups attached to the naphthalene ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
The synthesis of 6-(Methylamino)naphthalene-1,3-disulphonic acid typically involves the sulfonation of naphthalene derivatives followed by the introduction of the methylamino group. One common method includes:
Sulfonation: Naphthalene is treated with concentrated sulfuric acid to introduce sulfonic acid groups at the desired positions.
Amination: The sulfonated naphthalene is then reacted with methylamine to introduce the methylamino group.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Chemischer Reaktionen
6-(Methylamino)naphthalene-1,3-disulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include sulfuric acid, methylamine, and various oxidizing and reducing agents .
Wissenschaftliche Forschungsanwendungen
6-(Methylamino)naphthalene-1,3-disulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: This compound is employed in fluorescence studies due to its ability to emit light when excited by specific wavelengths.
Wirkmechanismus
The mechanism of action of 6-(Methylamino)naphthalene-1,3-disulphonic acid involves its interaction with specific molecular targets. The sulfonic acid groups enhance its solubility in water, allowing it to interact with various biological molecules. The methylamino group can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
6-(Methylamino)naphthalene-1,3-disulphonic acid can be compared with other naphthalene derivatives such as:
6-Aminonaphthalene-1,3-disulphonic acid: Similar structure but with an amino group instead of a methylamino group.
Naphthalene-2,6-disulfonic acid: Different positioning of the sulfonic acid groups.
5,6-Diaminonaphthalene-1,3-disulphonic acid: Contains two amino groups instead of one methylamino group.
These comparisons highlight the unique properties and applications of this compound, particularly its enhanced solubility and reactivity due to the presence of the methylamino group.
Eigenschaften
CAS-Nummer |
85720-98-5 |
|---|---|
Molekularformel |
C11H11NO6S2 |
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
6-(methylamino)naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C11H11NO6S2/c1-12-8-2-3-10-7(4-8)5-9(19(13,14)15)6-11(10)20(16,17)18/h2-6,12H,1H3,(H,13,14,15)(H,16,17,18) |
InChI-Schlüssel |
ZKOUEUSBTLIJBN-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC2=CC(=CC(=C2C=C1)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


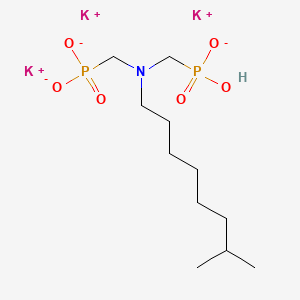
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate](/img/structure/B12680210.png)
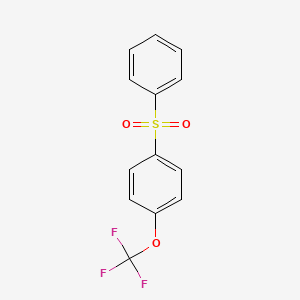
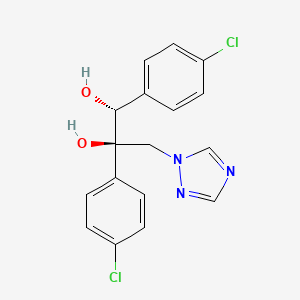
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)
